Cas no 592-34-7 (Butyl chloroformate)

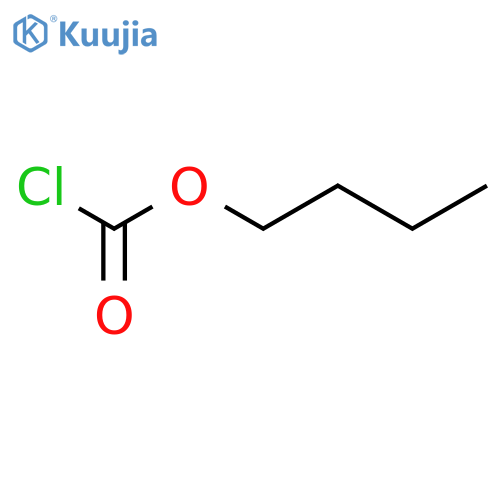

Butyl chloroformate structure

商品名:Butyl chloroformate

Butyl chloroformate 化学的及び物理的性質

名前と識別子

-

- Butyl chloroformate

- n-Butyl chloroformate

- n-Butyl chloroformateneat

- butyl carbonochloridate

- Chloroformic Acid Butyl Ester

- 3TGX130CB0

- UNII-3TGX130CB0

- InChI=1/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3

- CARBONOCHLORIDIC ACID, BUTYL ESTER

- BUTAN-1-YL CHLOROFORMATE

- EINECS 209-750-5

- butyloxycarbonyl chloride

- Butyl chloroformate, 98%

- Formic acid, chloro-, butyl ester

- chlorocarbonic acid n-butyl ester

- n-butyl chlorocarbonate

- FT-0623305

- NSC-8428

- Butyl chlorocarbonate

- BUTYL CHLOROFORMATE; FORMIC ACID, CHLORO-, BUTYL ESTER

- NSC8428

- AKOS000120037

- Butyl chloroformate, purum, >=97.0% (GC)

- n-butylchloroformate

- n-Butyl chloroformate [UN2743] [Poison]

- carbonochloridic acid butyl ester

- VS-02937

- butylchloroformate

- EC 209-750-5

- SCHEMBL2560

- NSC 8428

- UN 2743

- MFCD00000650

- butyl-chloroformate

- DTXSID7060461

- UN2743

- Butyl chloridocarbonate #

- NRDQFWXVTPZZAZ-UHFFFAOYSA-

- Butoxycarbonyl chloride

- EN300-20442

- Chloroformic acid n-butyl ester

- AI3-28574

- n-Buty chloroformate

- butylchloro-formate

- NS00007534

- 592-34-7

- DTXCID2042567

- CHLOROFORMIC ACID, N-BUTYL ESTER

- STL146495

- BBL011392

- Formic acid, chloro, butyl ester (8CI)

- Formic acid, chloro, butyl ester

- CHLOROCARBONIC ACID, N-BUTYL ESTER

-

- MDL: MFCD00000650

- インチ: InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3

- InChIKey: NRDQFWXVTPZZAZ-UHFFFAOYSA-N

- ほほえんだ: CCCCOC(=O)Cl

- BRN: 605635

計算された属性

- せいみつぶんしりょう: 136.02900

- どういたいしつりょう: 136.029

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 72.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 色と性状: 無色の液体で、鼻をつくにおいがします。[1]

- 密度みつど: 1.074

- ゆうかいてん: -70 ºC

- ふってん: 143°C(lit.)

- フラッシュポイント: 39 ºC

- 屈折率: 1.411-1.413

- すいようせい: ぶんかい

- PSA: 26.30000

- LogP: 2.16190

- ようかいせい: エーテルベンゼンと混和可能[10]

- じょうきあつ: 2.42 psi ( 20 °C)

- かんど: Moisture Sensitive

- FEMA: 2843

Butyl chloroformate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226,H314,H331

- 警告文: P261,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2743 6.1/PG 2

- WGKドイツ:1

- 危険カテゴリコード: R10;R23;R34

- セキュリティの説明: S26; S36; S45

- 福カードFコード:10-19

-

危険物標識:

- リスク用語:R10; R23; R34

- 包装グループ:II

- TSCA:Yes

- 包装カテゴリ:I

- セキュリティ用語:6.1

- 包装等級:I

- 危険レベル:6.1

- ちょぞうじょうけん:0-10°C

- 危険レベル:6.1

Butyl chloroformate 税関データ

- 税関コード:29159020

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Butyl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79560-500g |

Butyl chloroformate |

592-34-7 | 98% | 500g |

¥308.0 | 2022-04-28 | |

| TRC | B692725-100g |

Butyl Chloroformate |

592-34-7 | 100g |

$ 132.00 | 2023-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019945-500g |

Butyl chloroformate |

592-34-7 | 98% | 500g |

¥461 | 2024-05-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019945-100g |

Butyl chloroformate |

592-34-7 | 98% | 100g |

¥96 | 2024-05-22 | |

| abcr | AB132173-100 g |

n-Butyl chloroformate, 98%; . |

592-34-7 | 98% | 100g |

€45.60 | 2022-06-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103006-500g |

Butyl chloroformate |

592-34-7 | 98% | 500g |

¥396.90 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79560-2.5kg |

Butyl chloroformate |

592-34-7 | 98% | 2.5kg |

¥1308.0 | 2022-04-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22215-100g |

n-Butyl chloroformate, 98% |

592-34-7 | 98% | 100g |

¥111.00 | 2023-03-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0592-500g |

Butyl chloroformate |

592-34-7 | 90.0%(GC&T) | 500g |

¥1100.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BD006-100g |

Butyl chloroformate |

592-34-7 | 98% | 100g |

¥124.0 | 2022-06-10 |

Butyl chloroformate 関連文献

-

1. Palladium-catalyzed coupling of alkynes with chloroformates to form alkynecarboxylic acid estersArnd B?ttcher,Heike Becker,Melanie Brunner,Thomas Preiss,Jochem Henkelmann,Christel De Bakker,Rolf Gleiter J. Chem. Soc. Perkin Trans. 1 1999 3555

-

Dhira Joshi,Jennifer C. Milligan,Theresa U. Zeisner,Nicola O'Reilly,John F. X. Diffley,George Papageorgiou RSC Adv. 2021 11 20457

-

3. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformatesP. W. Clinch,H. R. Hudson J. Chem. Soc. B 1971 747

-

Arthur I. Vogel,William T. Cresswell,George H. Jeffery,James Leicester J. Chem. Soc. 1952 514

-

Mir Ali Farajzadeh,Adeleh Yadeghari,Leila Khoshmaram,Houshang Ghorbanpour Anal. Methods 2014 6 5314

592-34-7 (Butyl chloroformate) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:592-34-7)Butyl chloroformate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:592-34-7)氯甲酸正丁酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ